molecular formula C15H11N3O3S B2741323 N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide CAS No. 313404-44-3

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide

Cat. No. B2741323
CAS RN: 313404-44-3
M. Wt: 313.33
InChI Key: NKJHDCOASSDOPW-NXVVXOECSA-N
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Description

Compounds with a benzothiazole core, such as “N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide”, are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and redox reactions . The specific reactions of “N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide” would depend on its specific structure and the reaction conditions.

Scientific Research Applications

Antimicrobial Activities

Synthesis and Antimicrobial Activities : Benzothiazole derivatives, including compounds structurally related to N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, have been synthesized and evaluated for their antimicrobial properties. These compounds show significant activity against a range of bacterial strains, indicating their potential as antimicrobial agents. Notably, hydroxy-substituted benzothiazole derivatives have exhibited potent antibacterial activity against Streptococcus pyogenes, a bacterium responsible for various infections, underscoring the utility of these compounds in developing new antimicrobials (Gupta, 2018).

Anticancer Research

Antiproliferative Activity Evaluation : A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were studied for their antiproliferative activity on cancer cell lines, including human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7). These compounds demonstrated significant inhibitory effects on cell growth, with certain derivatives inducing apoptosis in cancer cells, highlighting their potential as novel anticancer agents (Corbo et al., 2016).

Chemical Synthesis and Characterization

Synthesis of Novel Compounds : The chemical synthesis and characterization of benzothiazole and related derivatives play a crucial role in developing new materials and drugs. Research on synthesizing chlorantraniliprole, a pesticide, from 3-methyl-2-nitrobenzoic acid through a series of reactions, including amidation, highlights the versatile applications of benzothiazole derivatives in chemical synthesis (Chen Yi-fen et al., 2010).

Material Science and Optical Studies

Crystal Structure and Optical Properties : The synthesis and structural characterization of heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide showcase their potential applications in material science. These studies include crystal growth, thermal analysis, and evaluation of optical properties, indicating the role of such compounds in developing new materials with specific optical characteristics (Prabukanthan et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is FtsZ , a protein that plays a crucial role in bacterial cell division . FtsZ is a GTPase, which means it can hydrolyze GTP (guanosine triphosphate) to GDP (guanosine diphosphate), a process that is essential for the dynamic assembly and disassembly of the FtsZ ring during cell division .

Mode of Action

The compound interacts with FtsZ, disrupting its GTPase activity and dynamic assembly . This interaction inhibits the formation of the FtsZ ring, a critical step in bacterial cell division . As a result, the compound effectively halts the division and proliferation of bacterial cells .

Biochemical Pathways

The compound’s action on FtsZ affects the biochemical pathway of bacterial cell division . By inhibiting FtsZ assembly, the compound prevents the formation of the septum, a structure that is necessary for dividing a bacterial cell into two daughter cells . This disruption of the cell division pathway leads to cell death .

Pharmacokinetics

The compound’s strong antibacterial activity against various bacterial strains, including mrsa, vre, and ndm-1 escherichia coli, suggests that it may have favorable bioavailability .

Result of Action

The compound’s action results in the inhibition of bacterial cell division, leading to bacterial cell death . This makes the compound a potential candidate for the development of new antibacterial agents, especially against drug-resistant strains .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s activity

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on benzothiazole derivatives could include exploring their potential applications in medicinal chemistry, developing new synthetic routes, and studying their mechanisms of action .

properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-17-12-7-2-3-8-13(12)22-15(17)16-14(19)10-5-4-6-11(9-10)18(20)21/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJHDCOASSDOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829208
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide

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